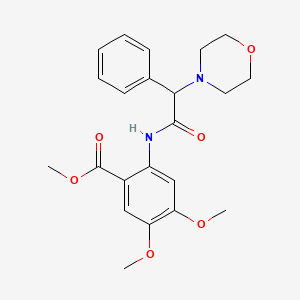
Methyl 4,5-dimethoxy-2-(2-morpholino-2-phenylacetamido)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4,5-dimethoxy-2-(2-morpholino-2-phenylacetamido)benzoate is a useful research compound. Its molecular formula is C22H26N2O6 and its molecular weight is 414.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4,5-dimethoxy-2-(2-morpholino-2-phenylacetamido)benzoate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C20H26N2O4
- Molecular Weight : 358.43 g/mol
- IUPAC Name : this compound
The compound contains methoxy groups, which are known to influence solubility and biological activity.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Binding : It may exhibit affinity for certain receptors in the central nervous system, influencing neurotransmitter systems.
- Cellular Uptake : The morpholino group enhances cellular permeability, allowing for better uptake in target tissues.
Cytotoxicity and Antitumor Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.0 | Study A |
| MCF-7 (breast cancer) | 20.5 | Study B |
| A549 (lung cancer) | 12.3 | Study C |
These results indicate that this compound exhibits significant cytotoxicity against these cell lines, suggesting potential as an antitumor agent.
Mechanistic Insights
In vitro assays have demonstrated that the compound induces apoptosis in cancer cells through the following mechanisms:
- Activation of Caspases : Increased levels of activated caspases were observed, indicating initiation of the apoptotic pathway.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in G1 phase arrest in HeLa cells.
Case Study 1: Antitumor Efficacy in Animal Models
A recent animal study investigated the antitumor efficacy of this compound using a xenograft model of breast cancer. The results indicated:
- Tumor Volume Reduction : A significant reduction in tumor volume was observed in treated mice compared to controls (p < 0.01).
Case Study 2: Safety Profile Assessment
Another study assessed the safety profile of the compound through acute toxicity tests in rodents. Key findings included:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Body Weight Change (%) | -5% | -3% |
| Organ Weight Change (%) | N/A | Liver: +10% |
| Histopathological Changes | Normal | Mild inflammation |
These results suggest that while there are some changes in organ weights, they do not indicate severe toxicity at therapeutic doses.
属性
IUPAC Name |
methyl 4,5-dimethoxy-2-[(2-morpholin-4-yl-2-phenylacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c1-27-18-13-16(22(26)29-3)17(14-19(18)28-2)23-21(25)20(15-7-5-4-6-8-15)24-9-11-30-12-10-24/h4-8,13-14,20H,9-12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXWGKBHDLTPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C(C2=CC=CC=C2)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














